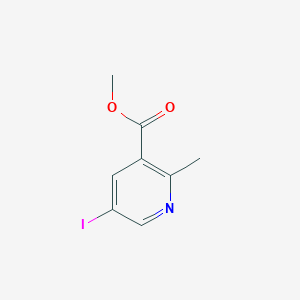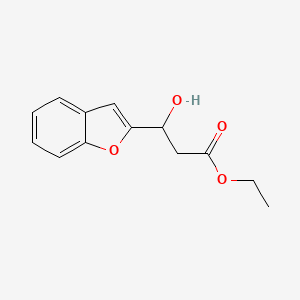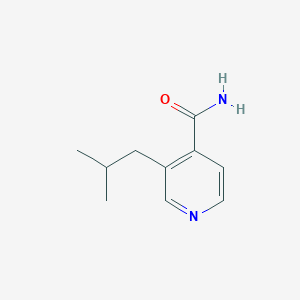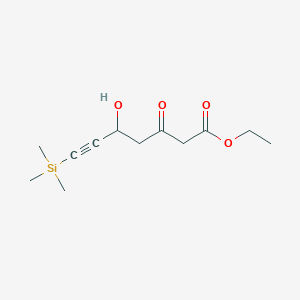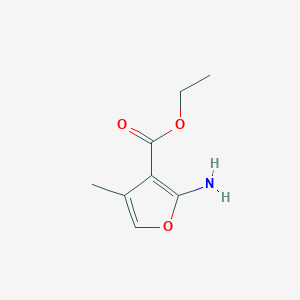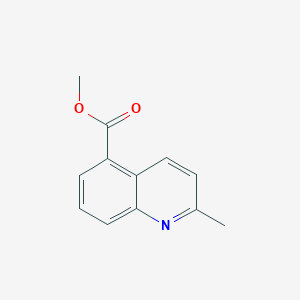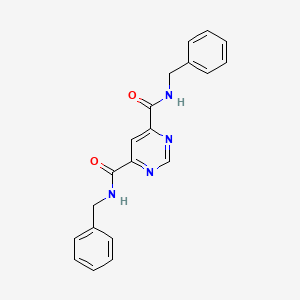![molecular formula C9H4F3NOS B13674271 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a benzothiazole ring with an aldehyde functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde typically involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by formylation. This process can be carried out under mild conditions, often using a catalyst to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)benzo[d]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)thiazole-5-carbaldehyde: Similar structure but lacks the benzene ring, resulting in different chemical properties.
2-(Difluoromethyl)benzo[d]thiazole-5-carbaldehyde: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new molecules with specific biological activities and chemical reactivities .
Properties
Molecular Formula |
C9H4F3NOS |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-6-3-5(4-14)1-2-7(6)15-8/h1-4H |
InChI Key |
VTNPTLLSQXGJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)

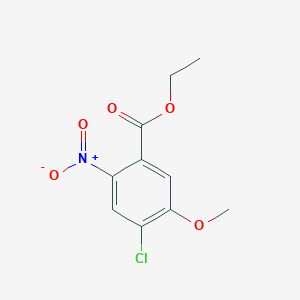
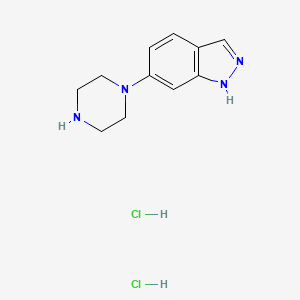
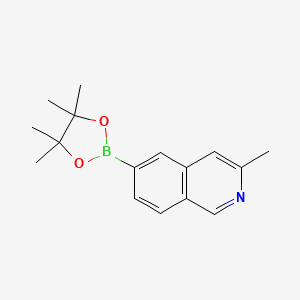
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
